![molecular formula C14H21NO B1394695 3-[3-(Benzyloxy)propyl]pyrrolidin CAS No. 1219967-44-8](/img/structure/B1394695.png)
3-[3-(Benzyloxy)propyl]pyrrolidin
Übersicht
Beschreibung
3-[3-(Benzyloxy)propyl]pyrrolidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(Benzyloxy)propyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Benzyloxy)propyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrolizidin-Alkaloide
Pyrrolizidin-Alkaloide sind eine Klasse von Verbindungen, zu denen auch „3-[3-(Benzyloxy)propyl]pyrrolidin“ gehört. Sie wurden auf ihr Vorkommen, ihre Biologie und ihre chemische Synthese untersucht . Diese Alkaloide wurden in verschiedenen Quellen gefunden und zeigen signifikante biologische Aktivitäten, darunter antioxidative, entzündungshemmende, antibakterielle, antifungale, antiparasitäre und anthelmintische, krebshemmende, antihyperglykämische, organschützende und neuropharmakologische Aktivitäten .
Anti-Angina-Effekte
Eine der Anwendungen von „this compound“ ist seine potenzielle Verwendung bei der Behandlung von Angina pectoris. Es wurde gezeigt, dass es bei bestimmten Dosen bei Versuchstieren eine antianginale Wirkung zeigt .
PPARα/γ-Funktionsaktivitäten
Die Oxybenzylpyrrolidin-Säure-Serie, zu der auch „this compound“ gehört, wurde auf ihr Gleichgewicht der PPARα/γ-Funktionsaktivitäten untersucht. Diese Aktivitäten sind wichtig für die Regulation des Lipidstoffwechsels und der Glukosehomöostase .
Toxizitätsstudien
Pyrrolidin-Alkaloide, einschließlich „this compound“, wurden auf ihre potenziellen toxischen Wirkungen untersucht. Einige Alkaloide wurden als toxisch für tierische Organe identifiziert .
Arzneimittelforschung und -entwicklung
Pyrrolidin-Alkaloide werden als potenzielle Quellen für pharmakologisch aktive Leitverbindungen angesehen. Sie können in der traditionellen und modernen Medizin eingesetzt werden oder als Leitverbindungen für die Arzneimittelforschung und -entwicklung dienen .
Studien zur biologischen Aktivität
Die biologischen Aktivitäten von Pyrrolidin-Alkaloiden wurden umfassend untersucht. Es wurde gezeigt, dass sie mehrere wichtige biologische Aktivitäten besitzen, darunter antioxidative, entzündungshemmende, antibakterielle, antifungale, antiparasitäre und anthelmintische, krebshemmende, antihyperglykämische, organschützende und neuropharmakologische Aktivitäten .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidative transformations, potentially forming carboxylic acids or alcohols.
Reduction: The compound's aromatic ring can be subjected to catalytic hydrogenation, yielding a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, where nucleophiles can replace the benzyloxy group.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide are used in oxidation reactions.
Catalysts such as palladium on carbon are used in reduction reactions.
Bases like sodium hydride or nucleophiles like alkoxides are used in substitution reactions.
Major Products:
Oxidation may yield compounds like benzoic acid derivatives.
Reduction may lead to saturated alicyclic compounds.
Substitution reactions form various ether derivatives depending on the nucleophile used.
Scientific Research Applications: 3-[3-(Benzyloxy)propyl]pyrrolidine finds applications across several fields:
Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
Biology: Its derivatives may act as ligands in the study of biological systems or as building blocks in drug discovery.
Medicine: Potential pharmacological activities might be explored, especially in modifying the central nervous system.
Industry: Applied in material science for creating polymers or other materials with specific properties.
Mechanism of Action: The compound's reactivity is primarily influenced by the benzyloxy group and the pyrrolidine ring. These functional groups engage in various molecular interactions:
Molecular Targets: Could include enzymes or receptors in biological research.
Pathways Involved: The metabolic pathways in which this compound or its derivatives act could be investigated for potential therapeutic applications.
Comparison with Similar Compounds: Compared to other pyrrolidine derivatives like N-benzylpyrrolidine or 3-(Benzyloxy)propylamine, 3-[3-(Benzyloxy)propyl]pyrrolidine is unique in having both the pyrrolidine ring and the benzyloxy group linked via a propyl chain, which may enhance its flexibility and reactivity.
Vergleich Mit ähnlichen Verbindungen
N-benzylpyrrolidine
3-(Benzyloxy)propylamine
3-[3-(Methoxy)propyl]pyrrolidine
Each of these compounds has distinct physical and chemical properties, resulting in unique reactivities and applications.
Eigenschaften
IUPAC Name |
3-(3-phenylmethoxypropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-4-7-13-8-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLYBFWCINLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285140 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-44-8 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


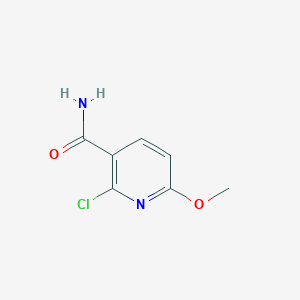
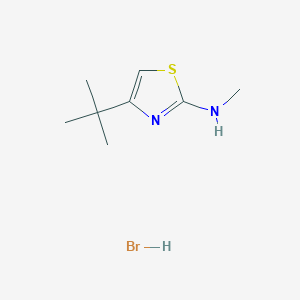
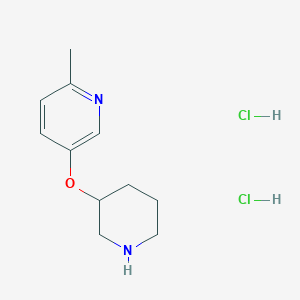
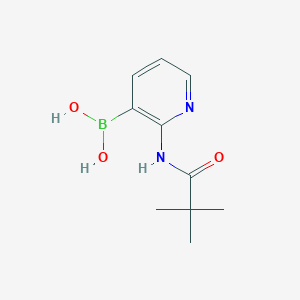
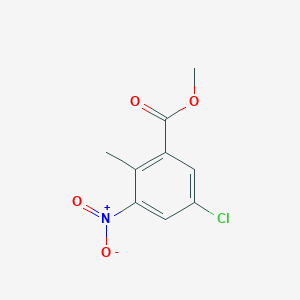


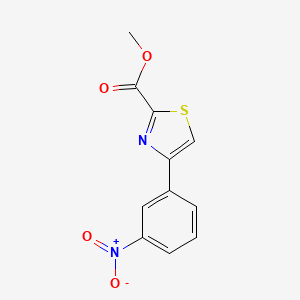



![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
